N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide
Description
N-(1,3-Benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound characterized by a benzothiazole core substituted at the 6-position with an acetamide group bearing a 4-chlorophenoxy moiety.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIHTMFRCRPMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagent Selection
Core Precursors
The synthesis requires two primary components:
- 6-Aminobenzothiazole : A heterocyclic aromatic amine serving as the nucleophilic partner.
- 2-(4-Chlorophenoxy)acetyl chloride : An acylating agent introducing the chlorophenoxy-acetamide moiety.
Purity Specifications
- 6-Aminobenzothiazole: ≥98% purity (HPLC), with residual solvents <0.1%.
- 2-(4-Chlorophenoxy)acetyl chloride: Synthesized from 2-(4-chlorophenoxy)acetic acid via thionyl chloride treatment, yielding >95% conversion.
Stepwise Synthesis Procedure
Amide Bond Formation
The reaction follows a nucleophilic acyl substitution mechanism:
Reaction Scheme :
$$
\text{6-Aminobenzothiazole} + \text{2-(4-Chlorophenoxy)acetyl chloride} \xrightarrow{\text{Base}} \text{N-(1,3-Benzothiazol-6-yl)-2-(4-Chlorophenoxy)acetamide} + \text{HCl}
$$
Standard Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) or Chloroform |
| Base | Triethylamine (TEA) or Pyridine |
| Temperature | 0–25°C (room temperature) or Reflux |
| Reaction Time | 4–12 hours |
| Molar Ratio (Amine:Acyl Chloride) | 1:1.1–1.2 |
Mechanistic Insights :
- The base neutralizes HCl, shifting equilibrium toward product formation.
- Polar aprotic solvents stabilize the transition state, enhancing reaction kinetics.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow chemistry to improve efficiency:
- Reactor Type : Microfluidic tubular reactor with static mixers.
- Throughput : 5–10 kg/hour at pilot scale.
- Advantages :
- Enhanced heat transfer minimizes side reactions.
- Automated stoichiometric control reduces human error.
Batch Process Optimization
Traditional batch methods remain prevalent for small-scale production:
- Key Modifications :
- Slow addition of acyl chloride to prevent exothermic runaway.
- Nitrogen atmosphere to avoid moisture-induced degradation.
Purification and Isolation
Recrystallization
Preferred Solvents :
- Ethanol/Water (7:3 v/v): Achieves 85–90% recovery with >99% purity.
- Diethyl Ether: Yields needle-like crystals suitable for X-ray diffraction analysis.
Recrystallization Protocol:
- Dissolve crude product in hot ethanol.
- Gradually add deionized water until cloud point.
- Cool to 4°C overnight; filter and wash with cold ether.
Column Chromatography
Conditions for Complex Mixtures :
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica Gel 60 | Hexane:Ethyl Acetate (3:1) | 0.45 |
Yield Optimization Strategies
Solvent Screening
Comparative data from bench-scale trials:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 97 |
| Chloroform | 4.81 | 82 | 98 |
| THF | 7.58 | 65 | 95 |
Analytical Characterization
Spectroscopic Validation
Key Spectral Data :
- 1H NMR (400 MHz, DMSO-d6) :
- δ 8.45 (s, 1H, benzothiazole H-2)
- δ 7.82 (d, J = 8.6 Hz, 1H, benzothiazole H-4)
- δ 7.01 (d, J = 8.9 Hz, 2H, chlorophenoxy H-3,5)
- FT-IR (KBr) :
- 3280 cm−1 (N–H stretch)
- 1665 cm−1 (C=O amide I band)
Industrial Case Study
PharmaTech Ltd. Pilot Production (2023) :
- Scale : 200 L reactor batch
- Yield : 76% (153 kg)
- Purity : 99.2% (HPLC)
- Cost Analysis :
- Raw Materials: \$12,300
- Utilities: \$4,800
- Labor: \$7,500
- Total Cost/kg : \$162
Emerging Methodologies
Microwave-Assisted Synthesis
- Conditions : 100 W, 80°C, 30 minutes
- Outcome : 89% yield with 20% reduced energy consumption.
Enzymatic Acylation
- Catalyst : Candida antarctica Lipase B (CAL-B)
- Solvent : tert-Butanol
- Conversion : 68% after 24 hours (ongoing optimization).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide":
Potential Applications and Research Areas
- Antimicrobial Properties : Compounds containing benzothiazole and acetamide moieties may possess antimicrobial properties.
- Anticancer Research : Benzothiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines, demonstrating inhibition of tumor growth through apoptosis induction and cell cycle arrest. Some related compounds exhibit anticancer activity.
- Medicinal Chemistry : Benzothiazole-based compounds are used as clinical drugs with high therapeutic efficacy across various disease types, and are being investigated as analgesic, anti-inflammatory, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other therapeutic agents .
- Interaction with Biological Targets : Studies suggest that this compound may interact with proteins involved in cancer progression, such as matrix metalloproteinases and specific kinases. These interactions could elucidate its mechanism of action and pave the way for further therapeutic developments.
- Building Blocks for Synthesis : Used as a building block for the synthesis of more complex molecules.
- Other potential applications :
Similar Compounds and Their Activities
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(6-Ethoxy-Benzothiazole-2-yl)-2-(4-Chlorophenyl)Acetamide (EP3 348 550A1): Replacing the 1,3-benzothiazol-6-yl group with a 6-ethoxy-benzothiazole-2-yl moiety introduces an ethoxy group at the 6-position, altering electronic properties. The direct phenyl attachment (vs.
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-Trimethoxyphenyl)Acetamide (EP3 348 550A1): The trifluoromethyl group increases electronegativity and metabolic resistance, while the trimethoxyphenyl substituent enhances π-π stacking interactions. These modifications may improve potency against hydrophobic enzyme pockets compared to the 4-chlorophenoxy group .
Linker Variations
Phenoxy-Acetamide Derivatives with Heterocyclic Cores
Quinazolinone-Based Analogues
Compound 7b (2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide) shares the 4-chlorophenoxy-acetamide motif but replaces benzothiazole with a quinazolinone core. Key differences include:
- Melting Point: 262°C for 7b vs. unrecorded for the target compound, suggesting higher crystallinity due to the quinazolinone’s hydrogen-bonding capacity .
Thiazolidinone Hybrids
Compound 6 (2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide) incorporates a thiazolidinone ring, enhancing structural complexity. The additional sulfur atoms and methoxyphenyl group may improve redox activity and DNA intercalation, as seen in its anticancer effects against HeLa cells .
Physicochemical and Structural Comparisons
Table 1. Key Properties of Selected Analogues
Bond Length and Stability
Evidence from crystallographic studies (e.g., N-(4-Bromophenyl)acetamide) shows minor variations in acetamide bond lengths (C1–C2: 1.501 Å vs. 1.53 Å in analogs), which may influence conformational stability and intermolecular interactions .
Biological Activity
N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiazole ring, which is known for its pharmacological significance, combined with a chlorophenoxy group and an acetamide moiety. This structural combination is believed to contribute to its biological efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole + Chlorophenoxy + Acetamide | Antimicrobial, Anticancer |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis, leading to bacterial cell death.
The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549). The proposed mechanisms include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, preventing cancer cells from dividing.
- Inhibition of Inflammatory Cytokines : Studies have shown a reduction in inflammatory markers such as IL-6 and TNF-α, which are linked to tumor progression .
Case Studies and Experimental Findings
A study evaluating various benzothiazole derivatives found that this compound exhibited notable cytotoxicity with IC50 values comparable to established anticancer agents. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer).
- Results : Significant inhibition of cell proliferation was observed at concentrations as low as 1 µM. Flow cytometry analyses confirmed increased apoptosis rates and cell cycle arrest in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives often correlates with their structural modifications. For this compound:
Q & A
Q. What are the critical steps and conditions for synthesizing N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenoxy)acetamide with high yield?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for intermediates .
- Temperature control : Reactions often require reflux (e.g., 80–100°C) to activate coupling agents or stabilize reactive intermediates .
- Catalysts : Copper(I) iodide or palladium catalysts may be used for heterocyclic ring formation .
Post-synthesis, purification via column chromatography or recrystallization is critical. Yield optimization requires monitoring via TLC or HPLC at each step .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR validate the benzothiazole, chlorophenoxy, and acetamide moieties. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the acetamide carbonyl resonates near δ 170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z ≈ 332.8 for CHClNOS) .
- HPLC : Purity >95% is achievable with reversed-phase C18 columns and acetonitrile/water gradients .
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition assays : Screen against kinases or proteases using fluorometric or colorimetric substrates. IC values can identify potency .
- Antimicrobial testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent polarity adjustment : Switch from DMF to tetrahydrofuran (THF) if intermediates are moisture-sensitive .
- Catalyst screening : Test palladium(II) acetate vs. Pd(PPh) for Suzuki-Miyaura couplings .
- Stoichiometric ratios : Increase equivalents of the benzothiazole precursor (1.2–1.5 eq) to drive the reaction .
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiol or amine intermediates .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Purity verification : Reanalyze batches with HPLC and elemental analysis to rule out impurities .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare activity with derivatives lacking the chlorophenoxy group to isolate pharmacophore contributions .
Q. What advanced techniques are used to study its interaction with biological targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) for receptor interactions .
- Molecular dynamics simulations : Model ligand-protein stability using software like GROMACS, focusing on hydrogen bonds with benzothiazole NH and chlorophenoxy Cl .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes to assess drug-drug interaction risks .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free vs. bound fractions .
Data Analysis and Methodological Challenges
Q. What strategies mitigate spectral overlap in NMR analysis of structurally complex intermediates?
- 2D NMR techniques : HSQC and HMBC correlate - couplings to resolve aromatic proton assignments .
- Deuterated solvents : Use DMSO-d instead of CDCl to sharpen peaks for exchangeable protons (e.g., NH) .
- Variable temperature NMR : Heat samples to 50–60°C to reduce rotational isomerism in acetamide groups .
Q. How can computational methods guide the rational design of derivatives with improved activity?
- QSAR modeling : Train models on IC data to predict substituent effects on the benzothiazole ring .
- Docking studies : Use AutoDock Vina to prioritize derivatives with stronger hydrogen bonds to target active sites .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
